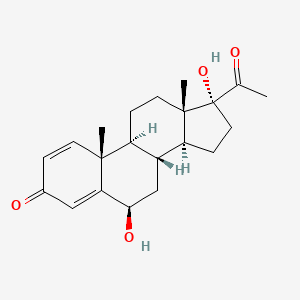

![molecular formula C12H8O4 B585215 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one CAS No. 80386-99-8](/img/structure/B585215.png)

9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one and 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one, has been carried out through the Williamson reaction of hydroxycoumarins with phenacyl bromide followed by cyclization in polyphosphoric acid . The photooxygenation of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product .Chemical Reactions Analysis

The photooxygenation reactions of synthesized furocoumarins in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature gave the photo-cleaved product . This suggests that 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one may also undergo similar reactions.Mechanism of Action

Target of Action

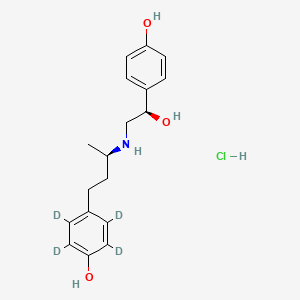

Methoxsalen-d3, also known as 8-Methoxy Psoralen-13CD3, primarily targets DNA . It binds preferentially to the guanine and cytosine moieties of DNA . This interaction leads to the cross-linking of DNA, thereby inhibiting DNA synthesis and function .

Mode of Action

Methoxsalen-d3, upon activation, forms covalent bonds with DNA . This results in the formation of both monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking of psoralen to both strands of DNA) . At high concentrations, Methoxsalen-d3 also suppresses cellular RNA and protein synthesis .

Biochemical Pathways

The primary biochemical reaction of Methoxsalen-d3 is with DNA . The compound, upon photoactivation, forms DNA adducts . This process selectively inhibits the synthesis of DNA . The degree of Methoxsalen-d3-induced cross-linking correlates with the guanine and cytosine content .

Pharmacokinetics

Methoxsalen-d3 exhibits unpredictable pharmacokinetic behavior . A standard dose of Methoxsalen-d3 is given 2 hours prior to irradiation . The drug has a high, but variable, intrinsic metabolic clearance and is almost completely metabolized . The serum elimination half-life is in the order of 0.5 to 2 hours .

Result of Action

The action of Methoxsalen-d3 leads to the inhibition of DNA synthesis and function . This results in the suppression of cell division and epidermal turnover . Methoxsalen-d3 is used in the treatment of conditions like psoriasis and vitiligo .

Action Environment

The action of Methoxsalen-d3 is influenced by environmental factors such as light. The compound is a photoactive substance that forms DNA adducts in the presence of ultraviolet A (UVA) irradiation . Therefore, the efficacy and stability of Methoxsalen-d3 are dependent on the exposure to UVA radiation .

properties

IUPAC Name |

9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)